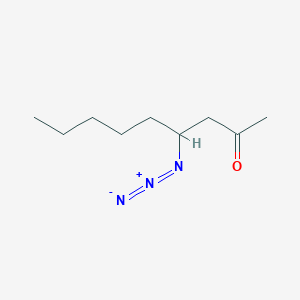
4-Azidononan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azidononan-2-one: is an organic compound characterized by the presence of an azide group (-N₃) attached to a nonanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidononan-2-one typically involves the introduction of the azide group into a nonanone precursor. One common method is the nucleophilic substitution reaction where a halogenated nonanone reacts with sodium azide (NaN₃) under mild conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at room temperature to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance safety and efficiency. The use of automated systems allows for precise control of reaction parameters, minimizing the risk associated with handling azides, which can be highly explosive.
Chemical Reactions Analysis
Types of Reactions: 4-Azidononan-2-one undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azide group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: LiAlH₄ in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Cycloaddition: Copper(I) catalysts (CuSO₄ and sodium ascorbate) in a mixture of water and tert-butanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products:
Reduction: Nonan-2-amine.
Cycloaddition: 1,2,3-Triazole derivatives.
Substitution: Corresponding substituted nonanones.
Scientific Research Applications
Chemistry: 4-Azidononan-2-one is used as a precursor in the synthesis of various heterocyclic compounds, including triazoles, which have applications in pharmaceuticals and agrochemicals.
Biology: In biological research, azides are used in bioorthogonal chemistry for labeling and tracking biomolecules. This compound can be employed in click chemistry to attach fluorescent tags to proteins or nucleic acids.
Industry: In materials science, this compound is used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 4-Azidononan-2-one primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can interact with various biological targets. In reduction reactions, the azide group is converted to an amine, which can then participate in further biochemical interactions.
Molecular Targets and Pathways:
Cycloaddition: Formation of triazoles that can bind to enzymes or receptors.
Reduction: Formation of amines that can act as enzyme inhibitors or signaling molecules.
Comparison with Similar Compounds
4-Azido-2-butanone: Similar structure but with a shorter carbon chain.
4-Azido-2-pentanone: Similar structure with a five-carbon chain.
4-Azido-2-hexanone: Similar structure with a six-carbon chain.
Uniqueness: 4-Azidononan-2-one is unique due to its longer carbon chain, which can influence its physical properties and reactivity. The longer chain can provide increased hydrophobicity and potentially different biological interactions compared to shorter-chain azides.
Properties
CAS No. |
919117-11-6 |
|---|---|
Molecular Formula |
C9H17N3O |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
4-azidononan-2-one |
InChI |
InChI=1S/C9H17N3O/c1-3-4-5-6-9(11-12-10)7-8(2)13/h9H,3-7H2,1-2H3 |
InChI Key |
LXELRCUJAJDELJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B12635113.png)
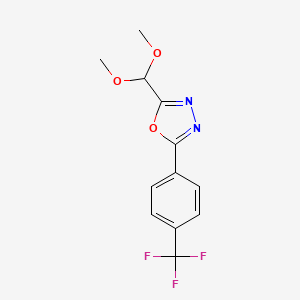
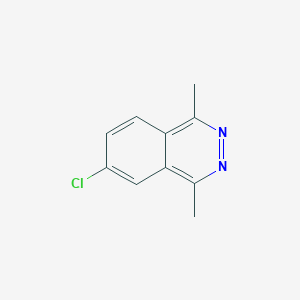

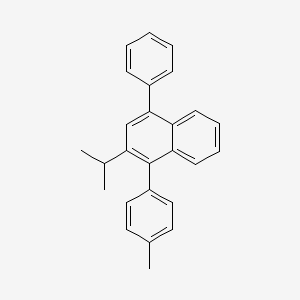
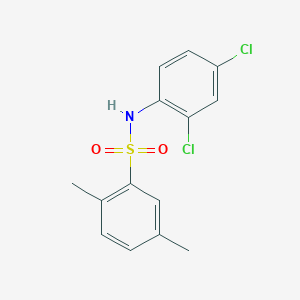
![Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B12635145.png)
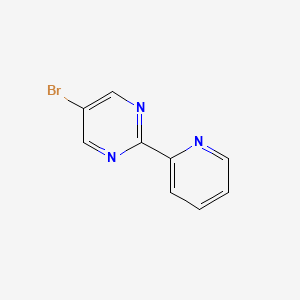
![(R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12635160.png)
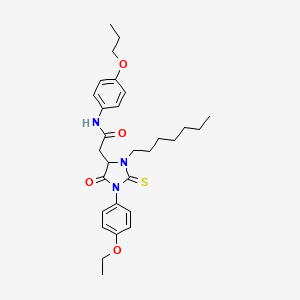
![Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-](/img/structure/B12635169.png)
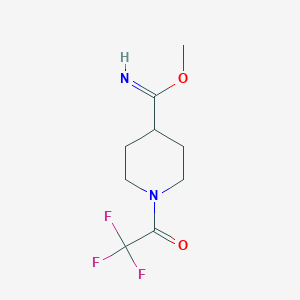
![2,3-Dimethyl-5-phenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12635177.png)

